molecular formula C21H19N3O3S2 B3014944 N-benzyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 1260631-43-3

N-benzyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B3014944
CAS No.: 1260631-43-3
M. Wt: 425.52
InChI Key: WZWQFJOPHVKDAM-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a thieno[3,2-d]pyrimidine-2,4-dione core substituted at position 1 with a benzyl acetamide group and at position 3 with a 2-(thiophen-2-yl)ethyl chain. This structure combines a heterocyclic scaffold with aromatic and sulfur-containing substituents, which are common in bioactive molecules targeting kinases or enzymes .

Properties

CAS No.

1260631-43-3

Molecular Formula

C21H19N3O3S2

Molecular Weight

425.52

IUPAC Name

N-benzyl-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C21H19N3O3S2/c25-18(22-13-15-5-2-1-3-6-15)14-24-17-9-12-29-19(17)20(26)23(21(24)27)10-8-16-7-4-11-28-16/h1-7,9,11-12H,8,10,13-14H2,(H,22,25)

InChI Key

WZWQFJOPHVKDAM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CS4)SC=C3

solubility

not available

Origin of Product

United States

Biological Activity

N-benzyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound belonging to the class of thienopyrimidines. This article explores its biological activity, focusing on its synthesis, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The compound's molecular formula is C21H19N3O3S2C_{21}H_{19}N_{3}O_{3}S_{2}, with a molecular weight of approximately 425.52 g/mol. Its IUPAC name is N-benzyl-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]acetamide. The structure features a thienopyrimidine core with various functional groups that enhance its biological activity.

Property Value
Molecular FormulaC21H19N3O3S2
Molecular Weight425.52 g/mol
IUPAC NameN-benzyl-2-[...]acetamide
CAS Number1260631-43-3

Synthesis

The synthesis of N-benzyl-2-(2,4-dioxo-3-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step organic reactions. Initial steps focus on constructing the thienopyrimidine core followed by the introduction of benzyl and ethylacetamide groups using various reagents and catalysts to optimize yield and purity .

Anticonvulsant Activity

Research indicates that derivatives of N-benzyl compounds exhibit significant anticonvulsant properties. A study demonstrated that certain 2-substituted N-benzyl derivatives show potent anticonvulsant activity in animal models. For instance, specific derivatives displayed effective ED50 values comparable to established anticonvulsants like phenytoin .

Anticancer Potential

N-benzyl derivatives have also been investigated for their anticancer properties. In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines. For example, a compound structurally similar to N-benzyl-2-(...) exhibited significant anti-proliferative effects against breast cancer cells (MCF-7) with an IC50 value of 2.93 µM .

The exact mechanisms through which N-benzyl-2-(...) exerts its biological effects remain partially understood. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors, potentially modulating their activity and leading to therapeutic effects . Notably, molecular docking studies suggest interactions with key proteins involved in cancer progression and seizure activity.

Case Studies and Research Findings

  • Anticonvulsant Studies : In a comparative study involving multiple derivatives, the most effective compound demonstrated an ED50 value of 8.3 mg/kg in mice for seizure prevention .
  • Anticancer Studies : The anticancer efficacy was evaluated using the MTT assay on HT29 (colon cancer) and DU145 (prostate cancer) cell lines, revealing significant cytotoxic effects .

Scientific Research Applications

Structure and Composition

The compound possesses a complex molecular structure characterized by:

  • Molecular Formula : C26H26N2O4S
  • Molecular Weight : 462.6 g/mol

This structure includes a thieno[3,2-d]pyrimidine core, which is known for its biological activity, particularly in inhibiting certain enzymes and interacting with biological targets.

Antiviral Activity

Research has indicated that derivatives of thieno[3,2-d]pyrimidine compounds exhibit antiviral properties, particularly against HIV. For instance, studies have shown that variants of this scaffold can inhibit reverse transcriptase (RT) associated ribonuclease H (RNase H), which is crucial for the replication of HIV. The C-6 benzyl or biarylmethyl moieties in these compounds have been linked to enhanced antiviral activity, demonstrating IC50 values in the low micromolar range against HIV RT-associated RNase H .

Anticancer Properties

Thieno[3,2-d]pyrimidine derivatives have also been investigated for their anticancer potential. Research suggests that these compounds can inhibit matrix metalloproteinases (MMPs), which are involved in cancer metastasis and progression. Inhibiting MMPs can reduce tumor invasiveness and improve treatment outcomes in cancer therapies .

Enzyme Inhibition

The compound has shown promise as an inhibitor of various enzymes critical to disease processes. For example, thieno[3,2-d]pyrimidine derivatives have been studied for their ability to inhibit specific kinases and phosphatases involved in signaling pathways related to cancer and inflammation .

Synthetic Pathways

The synthesis of N-benzyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves several key steps:

  • Formation of the Thieno[3,2-d]pyrimidine Core : This is achieved through cyclization reactions involving thiophene derivatives.
  • Benzylation : The introduction of the benzyl group is often performed using metal-free direct benzylation methods that allow for structural diversity.
  • Acetamide Formation : The final step involves acetamide formation through reaction with acetic anhydride or similar reagents.

These synthetic routes have been optimized to enhance yield and purity while minimizing by-products.

Case Study 1: Antiviral Evaluation

In a study evaluating the antiviral efficacy of thieno[3,2-d]pyrimidine derivatives, researchers synthesized several variants including N-benzyl-2-(2,4-dioxo-3-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide. The results demonstrated that these compounds effectively inhibited HIV replication in vitro, with significant reductions in viral load observed at low concentrations.

Case Study 2: Cancer Metastasis Inhibition

Another study focused on the anticancer properties of thieno[3,2-d]pyrimidine derivatives highlighted their role in inhibiting MMP activity. The compound was shown to significantly reduce cell invasion and migration in breast cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Properties/Activities References
Target Compound Thieno[3,2-d]pyrimidine-2,4-dione 1: N-benzyl acetamide; 3: 2-(thiophen-2-yl)ethyl C22H19N3O3S2 437.53 Not explicitly reported (inference: kinase inhibition potential)
2-[2,4-Dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]-N-(3-ethylphenyl)acetamide Thieno[3,2-d]pyrimidine-2,4-dione 1: N-(3-ethylphenyl) acetamide; 3: same C22H21N3O3S2 439.55 Similar core; substituent variation affects solubility
Compound 19 (CK1 inhibitor) Pyrimidine-4-one 2: Thioacetamide; 3: 3,5-dimethoxyphenyl C22H18F3N3O4S2 533.52 CK1-specific inhibition (IC50 = 0.18 µM)
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile Thiazolo-pyrimidine 2: 4-Cyanobenzylidene; 6: nitrile C22H17N3O3S 403.45 Anticancer activity (cell line-dependent)
N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide Benzothieno-triazolo-pyrimidine 3: Sulfanylacetamide; phenyl group C21H18N6OS2 434.54 Antiviral or antimicrobial potential (structural inference)

Key Findings from Comparative Analysis

Structural Variations and Bioactivity
  • Core Modifications: The thieno[3,2-d]pyrimidine-2,4-dione core in the target compound is distinct from pyrimidine-4-one () or thiazolo-pyrimidine (). These cores influence electronic properties and binding affinity. For example, the dione group in the target compound may enhance hydrogen-bonding interactions with enzymes .
  • Substituent Effects :

    • N-Benzyl vs. N-(3-Ethylphenyl) : The benzyl group in the target compound increases hydrophobicity compared to the 3-ethylphenyl analog (), which may affect membrane permeability .
    • Thiophen-2-yl vs. Dimethoxyphenyl : The 2-(thiophen-2-yl)ethyl group in the target compound provides a sulfur-rich aromatic system, contrasting with the oxygen-rich 3,5-dimethoxyphenyl substituent in ’s CK1 inhibitor. This difference likely alters selectivity for kinase isoforms .

Research Implications

  • Solubility Challenges : The hydrophobic benzyl and thiophen-2-yl groups may limit aqueous solubility, necessitating formulation optimization for in vivo studies .
  • SAR Exploration : Systematic studies replacing the thiophen-2-yl group with furan or pyridine moieties could elucidate electronic effects on bioactivity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-benzyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide?

  • Answer : A common approach involves coupling thieno[3,2-d]pyrimidine intermediates with acetamide derivatives using carbodiimide-based reagents (e.g., EDC·HCl) in dichloromethane or DMF. For example, nitroarene reductive cyclization () or Pd-catalyzed coupling () can generate the pyrimidine core. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (methanol/acetone mixtures) are critical for isolating high-purity products .

Q. How can the purity and structural integrity of this compound be validated?

  • Answer : Use a combination of HPLC (≥95% purity), 1H/13C NMR (e.g., DMSO-d6 at 400 MHz to confirm integration ratios and aromatic proton environments), and mass spectrometry (HRMS for molecular ion verification). X-ray crystallography (single-crystal analysis at 173 K) resolves stereochemical ambiguities, as demonstrated in studies of related thienopyrimidine acetamides .

Q. What solvent systems and storage conditions ensure compound stability?

  • Answer : The compound is typically stable in anhydrous DMSO or dichloromethane at -20°C. Avoid aqueous buffers with extreme pH, as hydrolysis of the dioxo-pyrimidinone moiety may occur. Long-term storage in amber vials under nitrogen atmosphere is advised to prevent photodegradation and oxidation .

Advanced Research Questions

Q. How can reaction yields for thieno[3,2-d]pyrimidine derivatives be optimized under varying catalytic conditions?

  • Answer : Yield optimization requires screening palladium catalysts (e.g., Pd(OAc)₂ or PdCl₂) with ligands like XPhos in reductive cyclization reactions (). Solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) significantly impact intramolecular cyclization efficiency. Kinetic studies using LC-MS can identify intermediate bottlenecks .

Q. What computational strategies predict the binding affinity of this compound with biological targets?

  • Answer : Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to model interactions with enzymes like kinases. Molecular docking (AutoDock Vina) into ATP-binding pockets, validated by MD simulations (NAMD/GROMACS), can prioritize targets for experimental validation .

Q. How do structural modifications (e.g., substituents on the benzyl or thiophenethyl groups) influence bioactivity?

  • Answer : Structure-Activity Relationship (SAR) studies show that electron-withdrawing groups (e.g., -Cl, -CF₃) on the benzyl ring enhance binding to hydrophobic enzyme pockets. Conversely, bulkier thiophenethyl substituents reduce solubility but improve metabolic stability, as seen in analogs with MIC activity against Gram-negative pathogens .

Q. What analytical techniques resolve contradictions in crystallographic vs. spectroscopic data?

  • Answer : Discrepancies between X-ray (rigid crystal packing) and solution-state NMR (dynamic conformers) are resolved via variable-temperature NMR and Hirshfeld surface analysis. For example, hydrogen-bonding patterns (N–H⋯N motifs) in crystals may differ from solution due to solvent interactions .

Q. How can metabolic pathways and degradation products be characterized?

  • Answer : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-QTOF-MS. Phase I metabolites (oxidation at the thiophene ring) and Phase II conjugates (glucuronidation) are identified using fragmentation patterns and compared to synthetic standards .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for carbodiimide-mediated couplings to minimize side reactions .
  • Characterization : Always cross-validate NMR assignments with COSY and HSQC experiments .
  • Data Analysis : Use Rietveld refinement for X-ray data to account for thermal motion artifacts .

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